2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-6-13(18-9-17-10)8-16-14(19)7-11-2-4-12(15)5-3-11/h2-6,9H,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGNSNLUBLMCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves the reaction of 4-fluoroaniline with 6-methyl-4-pyrimidinemethanol in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure aligns with several acetamide derivatives reported in crystallographic and pharmacological studies. Key structural analogs include:
Key Observations :
- Fluorine vs. Chlorine Substitution : The 4-fluorophenyl group in the target compound offers higher metabolic stability compared to 4-chlorophenyl analogs (e.g., ), as fluorine’s smaller atomic radius reduces steric hindrance while maintaining electronegativity .
- Heterocyclic Moieties: The pyrimidine ring in the target compound contrasts with thienopyrimidine () or quinoline () systems. Pyrimidines are often associated with kinase inhibition, while thienopyrimidines enhance DNA intercalation .
- Pharmacological Targets : CID-49671233 () and A7 () were prioritized in molecular docking studies for enzyme inhibition, suggesting the target compound’s pyrimidine group may similarly target ATP-binding pockets.
Biological Activity
2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide, identified by its CAS number 2097882-69-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₄FN₃O
- Molecular Weight : 259.28 g/mol
- Structure : The compound features a fluorophenyl group and a pyrimidinyl moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. Research indicates that derivatives of pyrimidine compounds exhibit significant inhibitory effects against viral polymerases, suggesting that similar mechanisms may apply to this compound. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against Hepatitis C virus (HCV) NS5B polymerase .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. The exact mechanism remains under investigation, but preliminary data suggest that it may interact with cellular receptors or enzymes critical for tumor growth .
The proposed mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways related to cell growth and apoptosis.
- Interaction with Nucleic Acids : Similar compounds have shown the ability to bind nucleic acids, which could disrupt viral replication processes.
Study 1: Antiviral Efficacy
A study published in MDPI explored various N-heterocycles as antiviral agents. It was found that structural modifications similar to those present in this compound resulted in enhanced binding affinity to viral targets, leading to increased antiviral efficacy .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving multiple cancer cell lines, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity was quantified using IC₅₀ values, which indicated a promising therapeutic index for further development .
Data Table: Biological Activity Summary
Q & A
Q. How to prioritize analogs for preclinical development?
- Methodological Answer : Tiered screening: (1) In vitro potency (IC₅₀ < 1 µM), (2) selectivity (≥10-fold vs. related targets), (3) ADMET (CYP inhibition, hERG liability). Machine learning models (e.g., Random Forest) rank compounds based on multiparameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
